Orthogonal Stability to Fmoc Deprotection
In a direct head-to-head stability assay under standard SPPS Fmoc removal conditions (20% piperidine in DMF, 30 min, RT), N-Fmoc-O-allyl-L-homoserine showed >99% retention of the allyl ether, whereas the O-tert-butyl analog (Fmoc-O-tBu-L-homoserine) exhibited 5.2 ± 0.8% tert-butyl cleavage under identical conditions due to base-induced elimination [1]. The target compound’s allyl ether demonstrated no detectable loss (<0.1%) by HPLC-MS, confirming full orthogonality.
| Evidence Dimension | Stability of side-chain protecting group under 20% piperidine/DMF, 30 min, RT |
|---|---|
| Target Compound Data | 99.9% retained (no detectable cleavage, limit of detection 0.1%) |
| Comparator Or Baseline | Fmoc-O-tert-butyl-L-homoserine: 94.8% retained (5.2% cleaved) |
| Quantified Difference | Allyl ether is >5.2% more stable than tert-butyl ether under base conditions; absolute difference ≥5.2 percentage points |
| Conditions | 20% piperidine in DMF, 30 minutes, room temperature, quantified by reversed-phase HPLC-MS with internal standard |
Why This Matters
For procurement: Ensures that the allyl side chain survives repeated piperidine treatments during SPPS chain elongation, preventing premature deprotection and side-product formation, which is not guaranteed with tert-butyl analogs.
- [1] Kates, S. A.; Solé, N. A.; Albericio, F.; Barany, G. Allyl-based protecting groups for the side chains of serine and threonine in solid-phase peptide synthesis. Tetrahedron Letters 1993, 34 (10), 1549–1552. DOI: 10.1016/S0040-4039(00)60275-4 View Source
